N-(3-(methylsulfonamido)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
Description
N-(3-(methylsulfonamido)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a piperidine ring and a phenyl group bearing a methylsulfonamido moiety.
Properties
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-6-piperidin-1-ylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-26(24,25)21-14-7-5-6-13(10-14)20-17(23)15-11-16(19-12-18-15)22-8-3-2-4-9-22/h5-7,10-12,21H,2-4,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACMUZKPZRDLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=NC=N2)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(methylsulfonamido)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide, also known by its CAS number 1022150-12-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H22N6O, with a molecular weight of 386.45 g/mol. The compound features a pyrimidine core substituted with various functional groups that contribute to its biological activity.
Antitrypanosomal Activity
Recent studies have highlighted the antitrypanosomal properties of compounds related to the pyrimidine framework. For instance, derivatives of 4-phenyl-6-(pyridin-3-yl)pyrimidines have been evaluated for their activity against Trypanosoma brucei rhodesiense. The biological evaluation revealed that certain derivatives exhibit low micromolar antitrypanosomal activity with IC50 values ranging from 2.0 to 19.6 μM while demonstrating negligible toxicity towards L6 rat skeletal myoblast cells (CC50 > 100 μM) .
Table 1: Antitrypanosomal Activity of Related Compounds
| Compound ID | Structure Type | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|---|
| Compound 1 | 4-phenyl-6-(pyridin-3-yl) | 4.8 | >100 | >20 |
| Compound 2 | Di-pyridyl analogue | >19.6 | >100 | - |
| Compound 3 | 2-methoxyphenyl analogue | 19.6 | >100 | - |
| Compound 4 | 3-bromophenyl derivative | 2.0 | >100 | >50 |
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is suggested that the compound may inhibit specific enzymes or pathways critical for the survival of trypanosomes. In silico studies indicate potential interactions with various cytochrome P450 enzymes (CYP), hinting at a complex pharmacokinetic profile .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on a series of pyrimidine derivatives demonstrated that modifications to the phenyl and piperidine rings significantly influenced antitrypanosomal activity and cytotoxicity profiles . The promising results from these derivatives suggest that further modifications could yield compounds with improved selectivity and efficacy.
- ADME Properties : Computational predictions using tools like QikProp have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, indicating favorable characteristics for drug development .
- Toxicology Assessments : Toxicological evaluations revealed that many derivatives exhibited low cytotoxicity against mammalian cell lines, making them suitable candidates for further development as therapeutic agents against trypanosomiasis .
Future Directions
The ongoing research into this compound suggests a promising avenue for developing novel antitrypanosomal agents. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding the specific molecular targets and pathways influenced by this compound.
- Structure-Activity Relationship (SAR) : Systematic exploration of structural modifications to enhance potency and selectivity.
- In Vivo Efficacy : Evaluating the therapeutic potential in animal models to assess efficacy and safety profiles before clinical trials.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with pyrimidine-based molecules, particularly those incorporating piperidine and sulfonamide functionalities. Below is a comparative analysis with structurally related compounds, based on similarity metrics and functional group variations:
Key Observations:
Structural Differentiation: The methylsulfonamido group in the target compound distinguishes it from analogs like 2,4-diamino-6-piperidinopyrimidine, which lacks sulfonamide functionality. This group may enhance solubility and metabolic stability compared to amine or acetylated derivatives .
Similarity Trends: Higher similarity scores (e.g., 0.64) correlate with shared pyrimidine-piperidine scaffolds, while lower scores (e.g., 0.52) reflect complex substitutions like dihydroisoquinoline .
Functional Implications :
- Piperidine-containing pyrimidines (e.g., CAS 923036-30-0) are frequently associated with kinase or GPCR targeting. The methylsulfonamido group in the target compound may confer selectivity for sulfonamide-sensitive targets, such as carbonic anhydrases or tyrosine kinases .
Research Findings and Limitations
- Synthetic Accessibility : The compound’s synthesis likely follows routes analogous to , where piperidine-phenyl intermediates are coupled with pyrimidine carboxylates via carboxamide linkages .
- Target Profiling: No direct bioactivity data is available for this compound. However, analogs like CAS 69206-89-9 show inhibitory activity against kinases (e.g., EGFR), suggesting plausible overlapping targets .
- Gaps in Evidence: Current literature lacks pharmacokinetic or toxicity profiles.
Q & A
Q. What are the key steps in synthesizing N-(3-(methylsulfonamido)phenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Coupling Reactions : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form amide bonds between the piperidine-carboxamide and pyrimidine moieties .
- Substitution Reactions : Introduction of the methylsulfonamido group via nucleophilic substitution under controlled pH and temperature .
- Purification : Column chromatography or recrystallization to achieve high purity (>95%), confirmed by HPLC .
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are critical for yield improvement, as seen in analogous piperidine-pyrimidine syntheses .
Q. What spectroscopic and crystallographic methods confirm the compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the piperidine ring (δ ~2.5–3.5 ppm) and pyrimidine protons (δ ~8.0–9.0 ppm) .
- X-ray Crystallography : Determines 3D conformation, including dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds) .
- LC-MS : Validates molecular weight and purity, detecting impurities at <0.5% levels .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Best in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxamide and sulfonamide groups. Limited solubility in water requires co-solvents like ethanol .
- Stability : Stable at −20°C for long-term storage. Degrades in acidic conditions (pH <4), necessitating neutral buffer systems for biological assays .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reaction pathways?
- Quantum Chemical Calculations : Predict reaction intermediates and transition states to identify energetically favorable pathways. For example, density functional theory (DFT) can model amide bond formation efficiency .
- Machine Learning : Trained on datasets of similar reactions to recommend optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation .
Q. How to resolve contradictions in biological activity data across studies?
- Polymorphism Analysis : X-ray diffraction identifies crystalline forms that may exhibit varying bioactivities (e.g., differences in hydrogen-bonding networks affecting target binding) .
- Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) to minimize variability .
Q. What strategies elucidate target interactions and mechanisms of action?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to receptors (e.g., KD values for kinase targets) .
- Molecular Docking : Simulates binding poses with proteins (e.g., PI3K or EGFR kinases) to prioritize in vitro testing .
- Mutagenesis Studies : Identify critical residues in target proteins by comparing wild-type and mutant binding affinities .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
| Substituent | Biological Activity | Reference |
|---|---|---|
| Trifluoromethyl group | Enhances metabolic stability and target selectivity | |
| Methoxy group | Reduces cytotoxicity but lowers potency | |
| Cyclopropyl moiety | Improves membrane permeability |
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding studies) and statistical tools like Bland-Altman plots .
- Synthetic Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry) and identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
